3,5-Difluoro-4'-thiomorpholinomethyl benzophenone
Description
Properties
IUPAC Name |
(3,5-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPGJSQGXSBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642942 | |
| Record name | (3,5-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-24-9 | |
| Record name | Methanone, (3,5-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3,5-Difluorobenzoyl chloride : This acyl chloride serves as the electrophilic component providing the difluorinated aromatic ketone moiety.
- 4-Thiomorpholinomethylphenyl magnesium bromide : A Grignard reagent prepared from 4-bromomethylthiomorpholine-substituted benzene, acting as the nucleophile.
Reaction Conditions
- The Grignard reagent is prepared under anhydrous conditions, typically in dry ether or tetrahydrofuran (THF).
- The reaction with 3,5-difluorobenzoyl chloride is conducted under an inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.
- The acylation reaction is carried out at low to moderate temperatures (0–25 °C) to control reactivity and minimize side reactions.
- After completion, the reaction mixture is quenched with aqueous acid to protonate the intermediate and liberate the ketone product.
Workup and Purification
- The organic layer is separated and washed with saturated sodium chloride solution and distilled water to remove inorganic impurities.
- Drying over anhydrous magnesium sulfate (MgSO4) is performed to remove residual water.
- The solvent (e.g., toluene or ether) is removed under reduced pressure.
- The crude product is purified by column chromatography using a solvent system such as ethyl acetate and petroleum ether or a mixture like sherwood oil:ethyl acetate (20:1) to achieve high purity (≥97%).
- Final recrystallization may be performed to obtain a yellow crystalline solid with melting point consistent with literature values.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|
| 1 | Preparation of 4-thiomorpholinomethylphenyl magnesium bromide (Grignard reagent) in dry ether/THF under inert atmosphere | Formation of nucleophilic organomagnesium intermediate | High conversion, controlled conditions |
| 2 | Reaction of Grignard reagent with 3,5-difluorobenzoyl chloride at 0–25 °C under inert atmosphere | Formation of 3,5-difluoro-4'-thiomorpholinomethyl benzophenone intermediate | Moderate to high yield (50–60%) |
| 3 | Quenching with aqueous acid, extraction, washing, drying | Isolation of crude product | - |
| 4 | Purification by column chromatography (e.g., sherwood oil:ethyl acetate 20:1) | Pure product with ≥97% purity | Yield ~55–60%, melting point ~46–48 °C |
Analytical Data Supporting Preparation
- Purity : High-performance liquid chromatography (HPLC) analysis confirms product purity exceeding 97%.
- Melting Point : Observed melting point ranges from 46 to 48 °C, consistent with literature values.
- Spectroscopic Characterization : Nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) confirm the structure and substitution pattern.
- Chromatographic Behavior : Column chromatography using non-polar to moderately polar solvent systems effectively separates the product from impurities.
Research Findings and Notes
- The presence of fluorine atoms at the 3 and 5 positions on the benzophenone ring enhances the compound’s chemical stability and modulates its electronic properties.
- The thiomorpholinomethyl group introduces a sulfur-containing heterocycle that can influence biological activity and solubility.
- The Grignard reaction approach is preferred due to its versatility and ability to tolerate various functional groups.
- Reaction temperature and inert atmosphere are critical to prevent side reactions such as hydrolysis or oxidation.
- The purification method using sherwood oil and ethyl acetate is effective in isolating the product with high purity and yield.
Comparative Table of Preparation Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Solvent for Grignard formation | Dry ether or THF | Anhydrous, oxygen-free |
| Reaction atmosphere | Inert gas (N2 or Ar) | To prevent moisture/oxidation |
| Temperature during acylation | 0–25 °C | Controlled to avoid side reactions |
| Workup washing solutions | Saturated NaCl, distilled water | To remove inorganic salts |
| Drying agent | Anhydrous MgSO4 | To remove residual water |
| Purification method | Column chromatography | Sherwood oil:ethyl acetate (20:1) |
| Product purity (HPLC) | ≥97% | Confirmed by analytical methods |
| Yield | 55–60% | Moderate to good yield |
| Melting point | 46–48 °C | Matches literature |
Chemical Reactions Analysis
3,5-Difluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with sodium borohydride may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that compounds similar to 3,5-difluoro-4'-thiomorpholinomethyl benzophenone exhibit antimicrobial properties. The presence of the thiomorpholine ring enhances interactions with biological targets, potentially leading to effective antimicrobial agents. Studies have shown that such compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for new antibiotic formulations.
1.2 Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may disrupt cellular processes in cancerous cells, inhibiting their proliferation. The unique structural features of the compound, particularly the fluorine atoms and the thiomorpholine moiety, contribute to its ability to engage with specific molecular targets involved in cancer progression.
1.3 Drug Development
this compound serves as a lead compound in drug discovery due to its complex structure that allows for modifications to enhance bioactivity and selectivity. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile.
Material Science Applications
2.1 Photostabilizers
In materials science, this compound is being explored as a photostabilizer for polymers. Its ability to absorb UV radiation makes it suitable for protecting plastics and coatings from photodegradation. Incorporating such compounds into polymer matrices can extend the lifespan of products exposed to sunlight .
2.2 Coatings and Adhesives
The incorporation of this compound in coatings and adhesives enhances their durability and resistance to environmental factors. This application is particularly relevant in industries where material longevity is critical, such as automotive and construction .
Cosmetic Applications
3.1 UV Filters
The compound is being evaluated as a potential UV filter in cosmetic formulations. Its ability to absorb UV light can protect skin from harmful effects associated with sun exposure, making it a valuable ingredient in sunscreens and skincare products .
3.2 Skin Conditioning Agents
Research into the skin-conditioning properties of this compound suggests it may improve skin texture and hydration when used in cosmetic formulations. Its compatibility with various cosmetic ingredients enhances its applicability in personal care products .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptor proteins, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Key Findings:
Substituent Effects: Fluorine vs. Chlorine/Methyl: Fluorine’s small size and high electronegativity improve metabolic stability and electron-withdrawing effects compared to chlorine or methyl groups. This may enhance interactions in biological systems (e.g., enzyme binding) . Thiomorpholine vs.
Positional Isomerism: The 4'-thiomorpholinomethyl group in the target compound may favor planar molecular geometry compared to 2'-substituted analogs (e.g., 3,4-difluoro-2'-thiomorpholinomethyl benzophenone), affecting steric interactions in synthetic or biological applications .
Physicochemical Properties :
- The dichloro-piperazine analog (MW 363.3, XLogP3: 4.2) demonstrates higher hydrophobicity than the target compound, which is expected to have a lower logP due to fluorine’s reduced hydrophobic contribution.
Biological Activity
3,5-Difluoro-4'-thiomorpholinomethyl benzophenone is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, in vitro and in vivo studies, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound is characterized by the presence of a benzophenone backbone with difluoromethyl and thiomorpholine substituents. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, particularly in terms of interaction with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
- Modulation of Cellular Signaling : It interacts with cellular receptors, impacting pathways related to cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, which could protect cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated various biological activities:
- Anti-inflammatory Activity : Research has indicated that the compound can reduce the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS) .
- Antimicrobial Effects : The compound was tested against several bacterial strains, showing significant antibacterial activity, particularly against Gram-positive bacteria.
- Cytotoxicity : Evaluations using cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner.
| Study Type | Biological Activity | Observations |
|---|---|---|
| In Vitro | Anti-inflammatory | Reduced cytokine levels |
| In Vitro | Antimicrobial | Effective against Gram-positive bacteria |
| In Vitro | Cytotoxicity | Induced apoptosis in cancer cells |
In Vivo Studies
Limited in vivo studies have been conducted, but initial findings suggest:
- Anti-tumor Activity : Animal models treated with the compound showed reduced tumor growth compared to control groups.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses.
Case Studies
A notable case study involved the application of this compound in a murine model of inflammation. The study found that administration significantly reduced inflammatory markers and improved clinical symptoms associated with induced arthritis .
Potential Applications
Given its diverse biological activities, this compound holds promise for several applications:
- Pharmaceutical Development : Potential candidate for anti-inflammatory and anticancer drugs.
- Cosmetic Industry : Its antioxidant properties may be beneficial in skincare formulations.
- Agricultural Uses : Possible application as an antimicrobial agent in crop protection.
Q & A
Q. What are the recommended synthetic routes for 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone, and how do substituents influence reaction efficiency?
Answer: The synthesis of thiomorpholinomethyl-substituted benzophenones typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, benzophenone derivatives with electron-withdrawing groups (e.g., fluorine at 3,5-positions) can undergo alkylation with thiomorpholine under basic conditions. Substituents like fluorine enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by thiomorpholine. Reaction efficiency depends on solvent polarity, temperature, and stoichiometry. Polar aprotic solvents (e.g., DMF) and controlled heating (~80–100°C) improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Answer:
- IR Spectroscopy : The ν(C=O) stretch appears at ~1660–1680 cm⁻¹, with solvatochromic shifts depending on solvent polarity (e.g., red-shifted in hydrogen-bonding solvents like methanol) .
- NMR : The thiomorpholinomethyl group’s protons resonate at δ 2.5–3.5 ppm (CH₂-N), while fluorine atoms at 3,5-positions show distinct NMR signals (δ -110 to -120 ppm). Aromatic protons exhibit splitting patterns consistent with difluorination .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the molecular formula (e.g., C₁₉H₁₈F₂NOS, m/z ≈ 362.1) .
Advanced Questions
Q. How do solvent polarity and hydrogen-bonding interactions affect the solvatochromic behavior of this compound’s carbonyl group?
Answer: Solvent interactions with the carbonyl group alter the ν(C=O) vibrational frequency. In hydrogen-bonding solvents (e.g., water/acetonitrile mixtures), a split ν(C=O) band is observed due to hydrogen-bonded and free carbonyl populations. The hydrogen-bonded subband (lower frequency, ~1650 cm⁻¹) has a lifetime of ~7.7 ps, as determined by Kubo–Anderson fitting. Halogenated solvents (e.g., chloroform) show a single perturbed peak due to rapid halogen/hydrogen bond exchange .
Q. What computational approaches validate the experimental vibrational spectra of this compound, and how do theoretical models align with observed data?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict ν(C=O) shifts with strong correlation to experimental data (R² > 0.95). Discrepancies arise from solvent effects not fully captured in gas-phase models. For advanced validation, hybrid QM/MM simulations incorporating explicit solvent molecules improve agreement with experimental solvatochromic shifts .
Q. What are the mechanistic implications of thiomorpholinomethyl substitution on the reactivity of benzophenone derivatives in nucleophilic addition reactions?
Answer: The thiomorpholinomethyl group’s electron-donating sulfur atom increases electron density at the carbonyl carbon, reducing electrophilicity. This contrasts with morpholinomethyl analogs, where oxygen’s higher electronegativity enhances carbonyl reactivity. In reduction reactions (e.g., with triisobutylaluminum), thiomorpholinomethyl substitution may slow conversion rates compared to unsubstituted benzophenones (e.g., ~62% conversion in 60 hours vs. ~97% for benzophenone alone) .
Q. How can researchers ensure batch-to-batch consistency and purity of this compound, and what analytical protocols are recommended?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Retention time consistency (±0.2 min) indicates purity.
- COA Validation : Request a Certificate of Analysis (COA) from suppliers, specifying batch number and purity criteria (e.g., >97% by GC). Cross-check with in-house NMR and melting point analysis (mp ~106–109°C for related fluorinated benzophenones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
